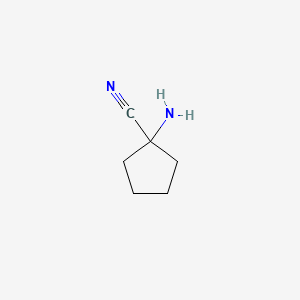

1-Aminocyclopentanecarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-aminocyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-5-6(8)3-1-2-4-6/h1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPMRYNOEZCHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366549 | |

| Record name | 1-aminocyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49830-37-7 | |

| Record name | 1-Aminocyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49830-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-aminocyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Aminocyclopentanecarbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Aminocyclopentanecarbonitrile. It includes detailed experimental protocols for its synthesis, quantitative data presented in structured tables, and visualizations of relevant chemical pathways to support researchers and professionals in drug development and related scientific fields.

Core Physical and Chemical Properties

This compound is a cyclic aminonitrile that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceutical agents. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 49830-37-7 | [1][2][3] |

| Molecular Formula | C₆H₁₀N₂ | [1][2] |

| Molecular Weight | 110.16 g/mol | [2] |

| Appearance | Data not available | [3] |

| Melting Point | Data not available for the free base. The hydrochloride salt has a listed boiling point of 254.5 °C at 760 mmHg, though this is likely decomposition. | [4] |

| Boiling Point | 217 °C at 760 mmHg | [1] |

| Density | 1.02 g/cm³ | [1] |

| Flash Point | 85 °C | [1] |

| Solubility | Specific quantitative data is not readily available. Based on the structure, it is expected to have some solubility in water and good solubility in polar organic solvents. The related compound, 1-aminocyclopentanecarboxylic acid, is highly soluble in water. | |

| LogP | 1.48178 | [1] |

| Refractive Index | 1.497 | [1] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Strecker synthesis. This is a one-pot reaction involving cyclopentanone, an ammonia source, and a cyanide source.

Experimental Protocol: Strecker Synthesis

This protocol is adapted from a patented procedure for the synthesis of a related compound, showcasing the general methodology.

Materials:

-

Cyclopentanone

-

Sodium cyanide (NaCN)

-

Ammonium chloride (NH₄Cl)

-

Aqueous ammonia (e.g., 20% solution)

-

Methanol

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium cyanide in water.

-

To this solution, add a solution of ammonium chloride in water, followed by aqueous ammonia.

-

Add a solution of cyclopentanone in methanol to the reaction mixture.

-

Stir the mixture at room temperature for a specified period (e.g., 1.5 hours).

-

Heat the mixture to a moderate temperature (e.g., 60 °C) for a defined time (e.g., 45 minutes).

-

Allow the reaction to cool to room temperature while continuing to stir.

-

Extract the aqueous mixture multiple times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which may be purified further by distillation.

Safety Precautions: This synthesis involves highly toxic materials such as sodium cyanide and should be performed by trained personnel in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves and safety goggles, must be worn.[1]

Reaction Workflow

The logical flow of the Strecker synthesis is depicted in the following diagram.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Aminocyclopentanecarbonitrile

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and spectral characteristics of this compound. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the antihypertensive drug Irbesartan.

Molecular Structure and Chemical Formula

This compound is an organic compound featuring a five-membered cyclopentane ring substituted with both an amino (-NH₂) group and a nitrile (-C≡N) group at the same carbon atom. This geminal substitution pattern is central to its chemical reactivity and utility in organic synthesis.

The molecular formula for the free base is C₆H₁₀N₂ .[1][2][3] It is also commonly handled as a hydrochloride salt, with the molecular formula C₆H₁₀N₂·HCl .[4]

Key Identifiers:

-

IUPAC Name: this compound[3]

-

CAS Number (HCl Salt): 16195-83-8[4]

-

Synonyms: 1-Amino-1-cyanocyclopentane, 1-Aminocyclopentane-1-carbonitrile, Irbesartan Impurity 40 Monomer[1][2][4]

Physicochemical Properties

The quantitative physicochemical data for this compound and its hydrochloride salt are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| Molecular Formula | C₆H₁₀N₂ | C₆H₁₀N₂·HCl |

| Molecular Weight | 110.16 g/mol [1][2] | 146.62 g/mol [4] |

| Boiling Point | 60 °C @ 0.5 Torr[1] | 254.5 °C @ 760 mmHg[4] |

| Density (Predicted) | 1.02 ± 0.1 g/cm³[1] | N/A |

| pKa (Predicted) | 5.18 ± 0.20[1] | N/A |

| Physical Form | N/A | Solid |

| Storage Temperature | 2-8°C, protect from light[1][2] | 4°C, sealed storage, away from moisture |

Synthesis and Experimental Protocols

This compound is typically synthesized via a Strecker amino acid synthesis reaction. This well-established method involves the one-pot reaction of a ketone, ammonia, and a cyanide source.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from patent literature describing a common synthetic route.[5]

Materials:

-

Cyclopentanone

-

Sodium cyanide (NaCN)

-

Ammonium chloride (NH₄Cl)

-

Aqueous ammonia (20%)

-

Methanol (MeOH)

-

Water (H₂O)

-

Round-bottomed flask

-

Stirrer

-

Heating mantle

Procedure:

-

In a round-bottomed flask, dissolve 1.97 g of sodium cyanide in 3.9 ml of water.

-

To this solution, add a mixture of 2.33 g of ammonium chloride in 5.9 ml of water and 3.5 ml of 20% aqueous ammonia.

-

Add 3 g of cyclopentanone dissolved in 3.8 ml of methanol to the reaction mixture.

-

Stir the mixture vigorously at room temperature for 1.5 hours.

-

After the initial stirring period, heat the mixture to 60°C for 45 minutes.

-

Upon completion, the reaction mixture can be worked up using standard extraction and purification techniques to isolate the desired this compound product.

The logical workflow for this synthesis is depicted in the diagram below.

Spectral Characterization

Infrared (IR) Spectroscopy

-

N-H Stretch: As a primary amine, it is expected to show a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric N-H stretching vibrations.[6]

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹ due to the nitrile group.

-

C-H Stretch: Absorptions for the cyclopentyl C-H bonds will appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-NH₂ Protons: A broad singlet, the chemical shift of which can vary depending on solvent and concentration. This signal will disappear upon D₂O exchange.[6]

-

-CH₂- Protons: The eight protons of the cyclopentane ring would appear as multiplets in the aliphatic region (typically 1.5-2.5 ppm). The protons on the carbons adjacent to the substituted carbon may be slightly deshielded.

-

-

¹³C NMR:

-

Quaternary Carbon (C-NH₂/CN): The carbon atom bonded to both the amino and nitrile groups would appear at a distinct chemical shift.

-

Nitrile Carbon (-C≡N): This carbon typically appears in the range of 115-125 ppm.

-

Cyclopentane Carbons: The carbons of the cyclopentane ring will show signals in the aliphatic region.

-

Biological Activity and Applications

The primary significance of this compound in the pharmaceutical industry is its role as a crucial building block for the synthesis of Irbesartan.[4] Irbesartan is an angiotensin II receptor antagonist used for the treatment of hypertension.

One source suggests that this compound itself may act as a pharmacological agent by interacting with the angiotensin-converting enzyme (ACE). However, its predominant and well-documented application is as a synthetic intermediate.

The diagram below illustrates the position of this compound in the synthetic pathway towards Irbesartan.

References

- 1. 1-Aminocyclopentane carbonitrile | 49830-37-7 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C6H10N2 | CID 2106897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl | lookchem [lookchem.com]

- 5. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 1-Aminocyclopentanecarbonitrile via the Strecker Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-aminocyclopentanecarbonitrile, a key intermediate in the preparation of various pharmaceutical compounds. The core of this guide focuses on the Strecker reaction, a classic and efficient method for the formation of α-aminonitriles. This document details the underlying reaction mechanism, provides a robust experimental protocol, and presents a summary of reaction parameters and purification techniques.

Introduction

This compound is a valuable building block in medicinal chemistry, notably serving as a precursor for the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a highly relevant and widely utilized method for preparing α-amino acids and their nitrile precursors. The reaction is a three-component condensation of a carbonyl compound (in this case, cyclopentanone), an amine source (ammonia), and a cyanide source.

The Strecker Reaction Mechanism

The Strecker synthesis of this compound proceeds in two main stages. The first stage is the formation of an α-aminonitrile from a ketone, ammonia, and a cyanide salt. The second stage, which is not covered in this guide's primary synthesis protocol but is a common subsequent step, involves the hydrolysis of the nitrile to a carboxylic acid, yielding an amino acid.

The reaction mechanism can be visualized as follows:

Caption: Strecker reaction mechanism for this compound synthesis.

Initially, cyclopentanone reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to yield a cyclopentyliminium ion. This electrophilic iminium ion is subsequently attacked by the nucleophilic cyanide ion to form the final product, this compound.

Experimental Protocols

The following protocol is a detailed method for the synthesis of this compound, adapted from established procedures.[1]

Materials and Reagents

-

Cyclopentanone

-

Sodium Cyanide (NaCN)

-

Ammonium Chloride (NH₄Cl)

-

Aqueous Ammonia (20%)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Sodium Sulfate (Na₂SO₄), anhydrous

Synthesis Procedure

-

In a round-bottomed flask, dissolve sodium cyanide (1.97 g) in water (3.9 ml).

-

In a separate vessel, prepare a solution of ammonium chloride (2.33 g) in water (5.9 ml) and add 20% aqueous ammonia (3.5 ml).

-

Add the ammonium chloride/ammonia solution to the sodium cyanide solution.

-

To this mixture, add a solution of cyclopentanone (3 g) in methanol (3.8 ml).

-

Stir the resulting mixture vigorously at room temperature for 1.5 hours.

-

Heat the reaction mixture to 60°C for 45 minutes.

-

Cease heating and continue stirring for an additional 45 minutes as the mixture cools to 25°C.

-

Transfer the mixture to a separatory funnel and extract several times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as an oil (approximately 4 g).[2]

Purification

The crude this compound obtained after workup is often an oil and can be used directly in subsequent steps for certain applications.[1][2] For higher purity, the following methods can be employed:

-

Vacuum Distillation: Given that this compound has a boiling point of 217°C at 760 mmHg, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.

-

Column Chromatography: While not always necessary, silica gel column chromatography can be used to achieve high purity, particularly if the product is intended for sensitive applications. The choice of eluent would need to be optimized, but a non-polar/polar solvent system such as hexane/ethyl acetate is a common starting point for such compounds.

Data Presentation: Reaction Parameters and Yields

The yield of this compound can be influenced by several factors, including the choice of cyanide source, catalyst, and reaction conditions. Below is a table summarizing various approaches to the Strecker synthesis of aminonitriles.

| Carbonyl Substrate | Amine Source | Cyanide Source | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

| Cyclopentanone | NH₄Cl / aq. NH₃ | NaCN | H₂O / MeOH | 60°C, 45 min | ~95% | [1] |

| Various Aldehydes | Various Amines | TMSCN | Sulfated Polyborate | Room Temp, Solvent-free | up to 99% | [3] |

| Various Aldehydes | Various Amines | KCN | CoCl₂ / Acetonitrile | Room Temp | Good to Excellent | [4] |

| Hindered Ketones | Aromatic Amines | TMSCN | High Pressure | Room Temp - 50°C | Variable |

Note: Yields for generalized procedures may vary for the specific synthesis of this compound.

Product Characterization

Accurate characterization of the synthesized this compound is crucial. The following are expected analytical data for the compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₀N₂ |

| Molecular Weight | 110.16 g/mol |

| Boiling Point | 217°C at 760 mmHg |

| Density | 1.02 g/cm³ |

Spectroscopic Data

-

¹³C NMR: The 13C NMR spectrum provides key information about the carbon framework of the molecule. The expected chemical shifts for this compound in CDCl₃ are:

-

C (quaternary, attached to -CN and -NH₂): ~50-60 ppm

-

-CN (nitrile carbon): ~120-125 ppm

-

CH₂ (cyclopentane ring): Multiple signals in the range of ~20-40 ppm (A publicly available spectrum can be found on SpectraBase).[1]

-

-

-

¹H NMR: Broad singlet for the -NH₂ protons, and multiplets for the cyclopentane ring protons.

-

IR: A characteristic sharp peak for the nitrile (-C≡N) stretch around 2220-2260 cm⁻¹, and N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 110.16.

-

Experimental Workflow and Logic

The overall process from starting materials to the purified product can be visualized in the following workflow diagram.

Caption: Experimental workflow for the synthesis of this compound.

Potential Side Reactions and Impurities

The Strecker synthesis is generally a high-yielding reaction. However, potential side reactions and impurities can arise:

-

Cyanohydrin Formation: Cyclopentanone can react directly with the cyanide ion to form the corresponding cyanohydrin. This is typically a reversible reaction, and the presence of ammonia favors the formation of the aminonitrile.

-

Hydrolysis of the Nitrile: Under the reaction or workup conditions, some of the product may hydrolyze to the corresponding amide or carboxylic acid, although this is more likely to occur under strongly acidic or basic conditions over prolonged periods.

-

Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual cyclopentanone.

Careful control of reaction conditions and appropriate purification methods are essential to minimize these impurities.

Conclusion

The Strecker reaction provides an efficient and straightforward route to this compound. The protocol detailed in this guide, along with the provided data and workflows, offers a solid foundation for researchers and professionals in the field of drug development and organic synthesis. Further optimization of reaction conditions and purification techniques can be explored to meet specific purity and yield requirements for various applications.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. Cobalt(II) chloride catalyzed one-pot synthesis of α-aminonitriles [beilstein-journals.org]

The Strecker Synthesis of 1-Aminocyclopentanecarbonitrile: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 1-aminocyclopentanecarbonitrile, a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals. The core of this guide focuses on the well-established Strecker synthesis, detailing its mechanism, experimental protocols, and relevant quantitative data.

Core Mechanism: The Strecker Synthesis

The formation of this compound from cyclopentanone proceeds via the Strecker synthesis, a three-component reaction involving a ketone, an amine source (typically ammonia or an ammonium salt), and a cyanide source.[1][2] The reaction mechanism can be conceptually divided into two main stages: the formation of an α-aminonitrile and its subsequent optional hydrolysis to an α-amino acid. This guide will focus on the formation of the α-aminonitrile, this compound.

The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of cyclopentanone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a cyclopentanimine intermediate. The subsequent nucleophilic addition of a cyanide ion to the imine carbon results in the final product, this compound.[1]

Signaling Pathway of this compound Formation

Caption: The Strecker synthesis pathway for this compound formation.

Quantitative Data on Synthesis

The yield of this compound is influenced by various factors, including the choice of catalyst, solvent, and cyanide source. The following table summarizes the yield of a Strecker-type reaction under different conditions, providing insight into optimizing the synthesis. While this data is for a related N-acylated α-aminonitrile, it offers valuable comparative information applicable to the synthesis of this compound.[3]

| Catalyst (mol%) | Cyanide Source | Solvent | Time (h) | Yield (%) |

| None | KCN | Methanol | 24 | 94 |

| None | KCN | Ethanol | 24 | 92 |

| None | KCN | Acetonitrile | 24 | 85 |

| None | KCN | Water | 24 | 78 |

| ZrOCl₂·8H₂O (10) | TMSCN | Solvent-free | 0.08 | 95 |

| ZrOCl₂·8H₂O (10) | TMSCN | CH₃CN | 6 | 74 |

| ZrOCl₂·8H₂O (10) | TMSCN | CH₂Cl₂ | 6 | 76 |

| ZrOCl₂·8H₂O (10) | TMSCN | THF | 6 | 63 |

| ZrOCl₂·8H₂O (10) | TMSCN | EtOH | 6 | 51 |

| ZrOCl₂·8H₂O (10) | TMSCN | H₂O | 6 | 83 |

Data adapted from a study on N-acylated α-aminonitriles, demonstrating the impact of different reaction conditions on yield.[3][4]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, based on established literature.

Synthesis of this compound

Materials:

-

Cyclopentanone

-

Sodium cyanide (NaCN)

-

Ammonium chloride (NH₄Cl)

-

Aqueous ammonia (NH₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide in water.

-

To this solution, add a solution of ammonium chloride in water and aqueous ammonia.

-

Add a solution of cyclopentanone in methanol to the reaction mixture.

-

Stir the mixture at room temperature for a specified period.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain this compound.

Experimental Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

Spectroscopic Data

The characterization of this compound and its intermediates is crucial for confirming the success of the synthesis. While comprehensive spectral data for the intermediates is scarce in the literature, data for the final product is available from commercial suppliers.[5][6]

This compound:

-

¹H NMR: Expected signals would correspond to the protons of the cyclopentyl ring and the amine group. The protons on the carbons adjacent to the quaternary carbon will likely show complex splitting patterns.

-

¹³C NMR: The spectrum should show distinct signals for the five carbons of the cyclopentyl ring, with the quaternary carbon bearing the amino and cyano groups appearing at a characteristic downfield shift. The nitrile carbon will also have a specific chemical shift.

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine, C-H stretching of the cyclopentyl ring, and the characteristic C≡N stretching of the nitrile group.[6]

Conclusion

The Strecker synthesis provides a reliable and versatile method for the formation of this compound. Understanding the reaction mechanism, optimizing reaction conditions through the careful selection of catalysts and solvents, and employing appropriate analytical techniques for characterization are all critical for the successful synthesis and application of this important chemical intermediate in research and drug development.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic Analysis of 1-Aminocyclopentanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 1-Aminocyclopentanecarbonitrile. The following sections present the available ¹³C NMR data, a predicted ¹H NMR data based on established principles, a comprehensive experimental protocol for acquiring such data, and a logical workflow for NMR analysis.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound was obtained in deuterated chloroform (CDCl₃) using a Bruker WP-80 spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹³C NMR Chemical Shift Data for this compound [1]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (Quaternary C-NH₂) | 48.4 |

| C2/C5 (CH₂) | 39.5 |

| C3/C4 (CH₂) | 24.5 |

| CN (Nitrile) | 125.0 |

Predicted ¹H NMR Spectroscopic Data

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |

| H2/H5 | 1.8 - 2.0 | Multiplet | 4H |

| H3/H4 | 1.6 - 1.8 | Multiplet | 4H |

Note: The exact chemical shifts and coupling patterns can be influenced by solvent, concentration, and temperature.

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS is chemically inert and its protons provide a sharp signal at 0.00 ppm, which is used to calibrate the chemical shift scale.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data would be acquired on a high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a proton frequency of 300 MHz or higher for better resolution.

-

The probe temperature is typically set to a constant value, often 298 K (25 °C).

3. Data Acquisition:

-

¹H NMR:

-

A standard single-pulse experiment (e.g., 'zg' pulse program on a Bruker spectrometer) is used.

-

Key acquisition parameters include:

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons between scans.

-

Acquisition Time (aq): 2-4 seconds to ensure good digital resolution.

-

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence (e.g., 'zgpg30' on a Bruker spectrometer) is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Key acquisition parameters include:

-

Spectral Width: Typically 0 to 220 ppm.

-

Number of Scans: This usually requires a significantly larger number of scans than ¹H NMR (from several hundred to several thousand) due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

4. Data Processing:

-

The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (FT).

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to the signal.

NMR Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting NMR data for a chemical compound.

References

Technical Guide: 1-Aminocyclopentanecarbonitrile Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1-Aminocyclopentanecarbonitrile hydrochloride salt, a key intermediate in the pharmaceutical industry.

Core Properties

This compound hydrochloride is a chemical compound valued for its role as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a cyclopentane ring with both an amino and a nitrile group, makes it a versatile intermediate.[1]

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound hydrochloride. It is important to note that while some data points are well-documented, others, such as the melting point and specific solubility, are not consistently reported in publicly available literature.

| Property | Value | Source(s) |

| CAS Number | 16195-83-8 | [1][2] |

| Molecular Formula | C₆H₁₀N₂·HCl | [1][2][3] |

| Molecular Weight | 146.62 g/mol | [1][2][3] |

| Appearance | Solid (inferred) | [4] |

| Boiling Point | 254.5 °C at 760 mmHg | [1][3] |

| Flash Point | 107.7 °C | [1] |

| Melting Point | Not available | [1] |

| Solubility | Not available (inferred to be soluble in water) | |

| Purity | Typically ≥97% | [4] |

Safety and Handling

This compound hydrochloride is classified as a toxic substance.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood.[4]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[4]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician[4]

Synthesis and Experimental Protocols

This compound hydrochloride is primarily synthesized in a two-step process: the formation of the free base, this compound, followed by its conversion to the hydrochloride salt.

Synthesis of this compound (Free Base)

The following protocol is based on the Strecker amino acid synthesis, a well-established method for producing α-amino nitriles.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve sodium cyanide in water. To this, add a solution of ammonium chloride in water and a 20% aqueous ammonia solution.

-

Addition of Cyclopentanone: Add cyclopentanone, dissolved in methanol, to the reaction mixture.

-

Reaction: Stir the mixture for approximately 1.5 hours at room temperature. Subsequently, heat the mixture to 60°C for 45 minutes.

-

Workup: Cool the reaction mixture to 25°C. Extract the product multiple times with dichloromethane.

-

Isolation: Combine the organic extracts, dry them over sodium sulfate, and concentrate under vacuum to yield this compound as an oil.

Conversion to Hydrochloride Salt

The conversion of the free base to the hydrochloride salt is a standard acid-base reaction.

Experimental Protocol:

-

Dissolution: Dissolve the this compound oil obtained in the previous step in a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Acidification: Cool the solution in an ice bath and bubble hydrogen chloride gas through it, or add a solution of hydrochloric acid in an organic solvent (e.g., ethereal HCl) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material, and dry under vacuum.

Application in Drug Development

The primary application of this compound hydrochloride is as a key intermediate in the synthesis of Irbesartan.[5] Irbesartan is an angiotensin II receptor antagonist used in the treatment of hypertension.

Role in Irbesartan Synthesis

The synthesis of Irbesartan involves the reaction of this compound with other chemical entities to build the final complex molecular structure of the drug. The nitrile group of the intermediate is eventually converted to a tetrazole ring, a key functional group in Irbesartan responsible for its therapeutic activity.

Visualizations

Synthesis of this compound

Caption: Strecker synthesis of this compound.

Workflow: From Intermediate to API

Caption: Synthetic workflow from intermediate to Irbesartan.

References

The Synthesis of 1-Aminocyclopentanecarbonitrile: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclopentanecarbonitrile is a key synthetic intermediate, notably in the production of the angiotensin II receptor antagonist, Irbesartan. Its synthesis is a cornerstone reaction in medicinal chemistry, primarily accomplished through the historic Strecker synthesis. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, detailing the seminal Strecker reaction and exploring alternative methodologies such as the Bucherer-Bergs reaction. This document offers a comprehensive overview of relevant synthetic protocols, quantitative data, and reaction pathways to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.

Introduction

The synthesis of α-aminonitriles has been a subject of extensive study in organic chemistry due to their role as immediate precursors to α-amino acids, fundamental building blocks of proteins. This compound, a cyclic α-aminonitrile, holds particular significance as a crucial intermediate in the industrial synthesis of various pharmaceuticals, most notably Irbesartan, a widely prescribed antihypertensive drug. The molecule's rigid cyclopentyl scaffold is a desirable feature in drug design, contributing to its binding affinity and pharmacological profile.

This guide delves into the historical context of the synthesis of α-aminonitriles, tracing back to its origins in the mid-19th century, and provides a detailed examination of the primary synthetic routes to this compound.

Historical Perspective: The Strecker Synthesis

The first synthesis of an α-aminonitrile, and by extension the conceptual foundation for the synthesis of this compound, was reported by Adolph Strecker in 1850. In his seminal work published in Justus Liebigs Annalen der Chemie, Strecker described the reaction of acetaldehyde with ammonia and hydrogen cyanide to produce α-aminopropionitrile, which upon hydrolysis yielded the amino acid alanine. This three-component reaction, now universally known as the Strecker synthesis, remains one of the most efficient and versatile methods for the preparation of α-aminonitriles and α-amino acids.

The general mechanism of the Strecker synthesis proceeds through the initial formation of an imine from the reaction of a ketone or aldehyde with ammonia, followed by the nucleophilic addition of a cyanide ion to the imine carbon.

Synthetic Methodologies for this compound

The primary and most industrially relevant method for the synthesis of this compound is the Strecker synthesis, utilizing cyclopentanone as the starting material. Variations of this method have been developed to optimize yield and reaction conditions. An alternative, though less commonly cited for this specific molecule, is the Bucherer-Bergs reaction, which yields a hydantoin intermediate that can be subsequently converted to the desired aminonitrile or the corresponding amino acid.

The Strecker Synthesis of this compound

The Strecker synthesis of this compound is a one-pot reaction involving cyclopentanone, a source of ammonia (such as ammonium chloride or aqueous ammonia), and a cyanide salt (typically sodium cyanide or potassium cyanide).

Experimental Protocol: Strecker Synthesis [1]

-

Reagents:

-

Cyclopentanone

-

Sodium Cyanide (NaCN)

-

Ammonium Chloride (NH₄Cl)

-

Aqueous Ammonia (NH₄OH)

-

Methanol

-

Dichloromethane

-

Water

-

-

Procedure:

-

In a round-bottomed flask, dissolve sodium cyanide in water.

-

To this solution, add a solution of ammonium chloride in water and aqueous ammonia.

-

Add a solution of cyclopentanone in methanol to the reaction mixture.

-

Stir the mixture for a specified time at room temperature, followed by heating.

-

After cooling, the reaction mixture is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum to yield this compound as an oil.

-

Quantitative Data for Strecker Synthesis

| Starting Material | Cyanide Source | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclopentanone | Sodium Cyanide | Ammonium Chloride / Aq. Ammonia | Methanol / Water | RT then 60 | 2.25 | Not explicitly stated, but the product is used in the next step | [1] |

| Cyclopentanone | Trimethylsilyl Cyanide | Ammonia | - | Not specified | Not specified | Not specified | [2] |

Reaction Pathway: Strecker Synthesis

Caption: Strecker synthesis of this compound.

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent reaction that can be employed for the synthesis of α-amino acids from ketones or aldehydes. This reaction yields a 5,5-disubstituted hydantoin, which can then be hydrolyzed to the corresponding amino acid. While not as direct for obtaining the aminonitrile, it represents a viable alternative synthetic strategy.

The reaction involves treating a ketone with potassium cyanide and ammonium carbonate. The initially formed aminonitrile reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a hydantoin.

Experimental Protocol: Bucherer-Bergs Reaction (General for Ketones) [3][4]

-

Reagents:

-

Cyclopentanone

-

Potassium Cyanide (KCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Methanol

-

Water

-

-

Procedure:

-

A solution of the ketone, potassium cyanide, and ammonium carbonate in a mixture of methanol and water is prepared.

-

The resulting mixture is heated under reflux for several hours.

-

Upon cooling and acidification, the hydantoin product precipitates and can be collected by filtration.

-

The isolated hydantoin can be further hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid.

-

Quantitative Data for Bucherer-Bergs Reaction

Reaction Pathway: Bucherer-Bergs Reaction

Caption: Bucherer-Bergs synthesis of the hydantoin precursor.

Modern Variations in Synthesis

Modern synthetic chemistry has introduced variations to the classical Strecker synthesis, primarily focusing on the use of safer and more manageable cyanide sources. Trimethylsilyl cyanide (TMSCN) has emerged as a popular alternative to alkali metal cyanides and hydrogen cyanide. The reaction with TMSCN often proceeds under milder conditions and can be catalyzed by various Lewis acids.

Conclusion

The synthesis of this compound is a classic yet continually relevant transformation in organic and medicinal chemistry. The Strecker synthesis, discovered over 170 years ago, remains the most practical and widely used method for its preparation on both laboratory and industrial scales. Alternative routes, such as the Bucherer-Bergs reaction, offer different pathways to related structures and underscore the versatility of multicomponent reactions in constructing complex molecules from simple precursors. A thorough understanding of these historical and contemporary synthetic methods is essential for chemists engaged in the design and development of novel pharmaceuticals.

References

Theoretical Conformational Analysis of 1-Aminocyclopentanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclopentanecarbonitrile is a key building block in medicinal chemistry, notably as an intermediate in the synthesis of the antihypertensive drug Irbesartan. Its three-dimensional structure is crucial for its reactivity and its interaction with biological systems. This guide provides a comprehensive overview of the theoretical approaches to studying the conformational landscape of this compound. Due to the absence of specific published experimental or computational studies on this molecule's conformation, this document outlines a robust computational protocol, presents illustrative data in the required format, and visualizes the theoretical workflow, serving as a blueprint for future research.

Introduction to Cyclopentane Conformation

Unlike six-membered rings which have well-defined, relatively high-energy barriers between conformers, the cyclopentane ring is highly flexible. It is not planar due to significant torsional strain that would arise from eclipsed C-H bonds.[1][2] To alleviate this strain, cyclopentane adopts puckered, non-planar conformations.[1][2] The two most stable and commonly discussed conformations are the envelope (with C_s symmetry) and the half-chair or twist (with C_2 symmetry).[3][4]

These conformers have very similar energy levels, with the envelope form being slightly more stable in the unsubstituted ring.[5][6] The energy barrier for interconversion between these forms is minimal, leading to a phenomenon known as "pseudorotation," where the pucker appears to rotate around the ring.[7]

When substituents are introduced, as in this compound, they can occupy positions that are broadly classified as axial or equatorial. The steric and electronic properties of the amino and cyano groups at the C1 position are expected to influence the relative stabilities of the possible envelope and twist conformers. A study on cyanocyclopentane, for instance, identified both envelope-equatorial and axial conformers, with the equatorial form being slightly more stable.[8]

Proposed Computational Methodology for Conformational Analysis

To elucidate the conformational preferences of this compound, a systematic computational study is necessary. The following protocol outlines a best-practice approach using widely accepted quantum chemistry methods.[9][10]

Conformational Search

The initial step is to identify all possible low-energy conformers. This can be achieved through a multi-step process:

-

Initial Structure Generation: Build the 3D structure of this compound.

-

Molecular Mechanics (MM) Search: Employ a fast molecular mechanics force field (e.g., MMFF94 or OPLS3e) to perform a systematic or stochastic conformational search. This will generate a large number of potential conformers by rotating around the C-N bond and allowing the ring to pucker.

-

Clustering and Filtering: The resulting conformers are then clustered based on their root-mean-square deviation (RMSD) and filtered based on a relative energy window (e.g., 10 kcal/mol) to select a set of unique, low-energy candidates for higher-level calculations.

Quantum Mechanical Geometry Optimization

The unique conformers identified from the MM search must be re-optimized using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a well-balanced choice for accuracy and computational cost.[11][12]

-

Method: DFT

-

Functional: B3LYP or a dispersion-corrected functional like ωB97X-D.[9]

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ are recommended for accurate geometries.[8][13]

-

Solvation Model: To simulate a biological or experimental environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied, using water or another relevant solvent.

Vibrational Frequency Analysis

Following optimization, a frequency calculation must be performed at the same level of theory for two primary reasons:

-

Verification of Minima: To confirm that each optimized structure is a true energy minimum (a stable conformer) and not a transition state. A true minimum will have no imaginary frequencies.

-

Thermodynamic Properties: To calculate the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy. These values are essential for determining the relative populations of the conformers at a given temperature.

The workflow for this proposed computational study is visualized below.

Data Presentation: Illustrative Results

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the computational protocol described above. These tables are for illustrative purposes to demonstrate how results should be structured for clear comparison.

Relative Energies and Populations of Key Conformers

The primary conformers would likely involve the envelope and twist puckering of the cyclopentane ring, with the amino and cyano groups in either axial or equatorial-like positions.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Ring Pucker | Substituent Position (NH₂) | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|---|---|

| Conf-1 | Envelope | Equatorial | 0.00 | 0.00 | 55.1 |

| Conf-2 | Twist | Pseudo-Equatorial | 0.25 | 0.18 | 32.5 |

| Conf-3 | Envelope | Axial | 1.10 | 1.25 | 7.8 |

| Conf-4 | Twist | Pseudo-Axial | 1.30 | 1.42 | 4.6 |

Energies are relative to the most stable conformer (Conf-1). Calculations performed at the B3LYP/6-311+G(d,p) level with PCM (water).

Key Geometric Parameters

Key dihedral angles define the puckering of the ring and the orientation of the substituents.

Table 2: Hypothetical Key Dihedral Angles (in degrees) for Conformers

| Dihedral Angle | Conf-1 (Env-Eq) | Conf-2 (Twist-Eq) | Conf-3 (Env-Ax) | Conf-4 (Twist-Ax) |

|---|---|---|---|---|

| C5-C1-C2-C3 | 24.5 | 35.1 | 23.9 | 34.8 |

| C1-C2-C3-C4 | 0.1 | -21.7 | 0.2 | -22.1 |

| C2-C3-C4-C5 | -24.6 | 0.5 | -24.1 | 0.3 |

| N-C1-C2-H | -178.1 | -175.4 | 65.2 | 68.9 |

| CN-C1-C2-H | 60.5 | 63.8 | -175.9 | -172.3 |

Atom numbering: C1 is the substituted carbon, followed by C2, C3, C4, and C5 around the ring.

Visualization of Conformational Relationships

The relationships between the different puckered forms of the cyclopentane ring can be visualized as a network of interconversions.

Conclusion for Drug Development Professionals

A thorough understanding of the conformational preferences of this compound is essential for rational drug design and development. The lowest energy conformer dictates how the molecule presents its functional groups (the amino and cyano moieties) for interaction with enzyme active sites or for chemical reactions. The flexibility of the cyclopentane ring allows it to adapt its shape to fit into binding pockets, but this flexibility also comes with an entropic cost upon binding.

The computational protocol outlined in this guide provides a reliable framework for determining the dominant conformers and their relative energies. This information can be directly applied in:

-

Pharmacophore Modeling: Using the correct 3D structure for building and refining pharmacophore hypotheses.

-

Docking Studies: Seeding molecular docking simulations with a library of low-energy conformers rather than a single, arbitrary structure.

-

Structure-Activity Relationship (SAR) Analysis: Rationalizing why modifications to the cyclopentane ring or its substituents lead to changes in biological activity.

By investing in a detailed theoretical conformational analysis, researchers can significantly enhance the predictability of their molecular modeling efforts, ultimately leading to more efficient and successful drug discovery campaigns.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Cycloalkanes [ch.ic.ac.uk]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. scribd.com [scribd.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. R0 Structural parameters, conformational, vibrational studies and ab initio calculations of cyanocyclopentane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 10. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. par.nsf.gov [par.nsf.gov]

Pharmacological Profile of 1-Aminocyclopentanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclopentanecarbonitrile is a synthetic small molecule that has been identified as a pharmacological agent with potential therapeutic applications. This document provides a comprehensive technical overview of its pharmacological profile, drawing from available scientific information. Its primary described mechanism of action involves the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS), suggesting its potential in cardiovascular therapies. Additionally, it has been reported to interact with the synthesis of key biogenic amines, histamine and serotonin. This guide summarizes the current understanding of its pharmacodynamics, and toxicology, and provides detailed experimental methodologies for the evaluation of its pharmacological effects.

Introduction

This compound, with the chemical formula C₆H₁₀N₂, is a cyclic aminonitrile.[1] Its structural features, particularly the presence of an amine and a nitrile group on a cyclopentane ring, are key to its reported biological activities. The primary interest in this compound lies in its potential role as an inhibitor of the Angiotensin-Converting Enzyme (ACE), which is a well-established target for the management of hypertension and other cardiovascular disorders.[1] Furthermore, its interaction with the synthesis of histamine and serotonin suggests a broader pharmacological scope that warrants further investigation.[1] This compound also serves as a key intermediate in the synthesis of the angiotensin II receptor blocker, Irbesartan.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₁₀N₂ | [1] |

| Molecular Weight | 110.16 g/mol | [1] |

| CAS Number | 49830-37-7 | |

| Purity | Min. 95% | [1] |

Pharmacodynamics

The pharmacodynamic profile of this compound is primarily characterized by its interaction with key enzyme systems.

Mechanism of Action

This compound is described as an inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound is expected to reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The proposed mechanism involves the interaction of its amine and hydroxyl groups with the active site of ACE.[1]

It is also reported that this compound interacts with the synthesis of the biogenic amines histamine and serotonin, acting as an inhibitor.[1] The precise molecular targets and the extent of this inhibition are not well-characterized in publicly available literature.

Quantitative Pharmacological Data

Despite extensive searches of scientific literature and patent databases, specific quantitative data on the pharmacological activity of this compound, such as IC₅₀ or Kᵢ values for its inhibitory effects, are not publicly available.

Table 2: Quantitative Pharmacological Data for this compound

| Parameter | Target | Value | Reference |

| IC₅₀ | Angiotensin-Converting Enzyme (ACE) | Data not available | |

| Kᵢ | Angiotensin-Converting Enzyme (ACE) | Data not available | |

| IC₅₀ | Histamine Synthesis | Data not available | |

| IC₅₀ | Serotonin Synthesis | Data not available |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not available in the public domain. Preclinical in vivo studies would be required to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME).

Table 3: Pharmacokinetic Parameters of this compound (Predicted - Requires Experimental Verification)

| Parameter | Description | Value | Reference |

| Cₘₐₓ | Maximum plasma concentration | Data not available | |

| Tₘₐₓ | Time to reach Cₘₐₓ | Data not available | |

| AUC | Area under the plasma concentration-time curve | Data not available | |

| t₁/₂ | Elimination half-life | Data not available | |

| Cl | Clearance | Data not available | |

| Vd | Volume of distribution | Data not available | |

| F | Bioavailability | Data not available |

Toxicology

Specific toxicological data for this compound, such as the LD₅₀, are not publicly available. However, as a nitrile-containing compound, its toxicological profile warrants careful consideration due to the potential for metabolic release of cyanide.

Table 4: Toxicological Data for this compound

| Parameter | Route of Administration | Species | Value | Reference |

| LD₅₀ | Oral | Data not available | ||

| LD₅₀ | Intravenous | Data not available | ||

| LD₅₀ | Dermal | Data not available |

Signaling and Metabolic Pathways

Renin-Angiotensin-Aldosterone System (RAAS) and Point of Inhibition

The diagram below illustrates the Renin-Angiotensin-Aldosterone System and the putative point of intervention for this compound.

Histamine Synthesis Pathway and Point of Inhibition

The following diagram outlines the synthesis of histamine and the proposed inhibitory role of this compound.

Serotonin Synthesis Pathway and Point of Inhibition

This diagram illustrates the synthesis of serotonin and the potential inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the pharmacological assessment of this compound. These protocols are based on standard methodologies and should be adapted and optimized for specific experimental conditions.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a fluorometric method to determine the in vitro ACE inhibitory activity of this compound.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl)

-

This compound (test compound)

-

Captopril (positive control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.

-

In a 96-well microplate, add 20 µL of the test compound dilutions or control (buffer for no inhibition, Captopril for positive control).

-

Add 20 µL of ACE solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 160 µL of the ACE substrate solution to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm in kinetic mode for 30-60 minutes at 37°C.

-

The rate of increase in fluorescence is proportional to ACE activity.

-

Calculate the percentage of ACE inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Rodent Pharmacokinetic Study

This protocol outlines a general procedure for a single-dose pharmacokinetic study of this compound in rodents (e.g., rats or mice).[2][3][4][5][6]

Animals:

-

Male/Female Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)

Materials:

-

This compound

-

Vehicle for administration (e.g., saline, PEG400/water)

-

Dosing syringes and needles

-

Blood collection tubes (e.g., with EDTA or heparin)

-

Centrifuge

-

Analytical equipment (LC-MS/MS)

Procedure:

-

Fast animals overnight prior to dosing.

-

Administer a single dose of this compound via the desired route (e.g., intravenous bolus via tail vein or oral gavage).

-

Collect blood samples (~100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) from a suitable site (e.g., tail vein, saphenous vein).[4]

-

Process blood samples immediately to obtain plasma by centrifugation (e.g., 10,000 rpm for 10 minutes at 4°C).

-

Store plasma samples at -80°C until analysis.

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

-

Analyze the plasma samples to determine the concentration of the compound at each time point.

-

Use pharmacokinetic software to calculate key parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, Cl, Vd).[2]

Conclusion

This compound presents an interesting pharmacological profile with potential as an ACE inhibitor and a modulator of histamine and serotonin synthesis. However, the publicly available data is currently limited, particularly with respect to quantitative measures of its potency, pharmacokinetic properties, and toxicological profile. The information and protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Rigorous experimental evaluation is required to fully characterize its pharmacological and toxicological properties and to ascertain its viability as a drug candidate.

References

Methodological & Application

Application Notes and Protocols: The Role of 1-Aminocyclopentanecarbonitrile in the Synthesis of Irbesartan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes to the antihypertensive drug Irbesartan that utilize 1-aminocyclopentanecarbonitrile as a key intermediate. The protocols detailed below are based on established and patented methodologies, offering a basis for laboratory-scale synthesis and process development.

Introduction

Irbesartan is a potent, long-acting angiotensin II receptor antagonist widely used in the treatment of hypertension. Its synthesis involves the construction of a complex heterocyclic structure, and various synthetic strategies have been developed to improve yield, purity, and cost-effectiveness. One common pathway involves the use of this compound, which serves as a precursor to the spiro-cyclopentane moiety of the Irbesartan molecule. This document outlines the key synthetic transformations involving this intermediate, providing detailed experimental protocols and quantitative data.

Synthetic Pathway Overview

The synthesis of Irbesartan from this compound generally proceeds through the following key stages:

-

Formation of this compound: Typically synthesized from cyclopentanone via a Strecker reaction.

-

Hydrolysis to 1-Aminocyclopentane Carboxylic Acid: The nitrile group is hydrolyzed to a carboxylic acid.

-

Acylation with Valeroyl Chloride: The amino group is acylated to introduce the pentanoyl side chain.

-

Coupling with the Biphenyl Moiety: The resulting intermediate is coupled with a substituted biphenyl derivative.

-

Cyclization and Tetrazole Formation: The final steps involve cyclization to form the spiro-imidazole ring and conversion of a nitrile group on the biphenyl moiety to a tetrazole ring to yield Irbesartan.

Below is a diagram illustrating the general synthetic pathway.

Figure 1: General synthetic pathway for Irbesartan starting from Cyclopentanone.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of Irbesartan using this compound.

Protocol 1: Synthesis of this compound (III)

This procedure describes the synthesis of this compound from cyclopentanone.[1][2]

Materials:

-

Cyclopentanone

-

Sodium Cyanide (NaCN)

-

Ammonium Chloride (NH₄Cl)

-

Aqueous Ammonia

-

Methanol

-

Dichloromethane (DCM)

-

Water

Procedure:

-

In a suitable reaction vessel, react cyclopentanone with sodium cyanide in the presence of ammonium chloride and aqueous ammonia.[1][2]

-

The reaction is typically carried out in a mixture of methanol and water.[1][2]

-

After the reaction is complete, extract the product with dichloromethane.[1][2]

-

Remove the solvent under reduced pressure to yield this compound.[1][2]

Protocol 2: Synthesis of 1-Aminocyclopentane Carboxylic Acid Hydrochloride (IV)

This protocol details the hydrolysis of this compound to its corresponding carboxylic acid hydrochloride salt.[1][2]

Materials:

-

This compound

-

Aqueous Hydrochloric Acid (HCl)

-

Triethylamine (TEA)

-

Activated Charcoal

Procedure:

-

Cool the reaction mass to 0°C and filter the resulting solid.[1][2]

-

Dissolve the solid in water at 90-95°C and treat with activated charcoal.[1][2]

-

Filter the solution through a hyflo bed.

-

Adjust the pH of the filtrate to 5 with triethylamine.

-

Cool the solution to 0-5°C and stir for 2 hours to precipitate the product.

-

Filter and dry the solid to obtain 1-aminocyclopentane carboxylic acid hydrochloride.

Protocol 3: Synthesis of 1-Veleramidocyclopentane Carboxylic Acid (V)

This procedure describes the acylation of 1-aminocyclopentane carboxylic acid hydrochloride with valeroyl chloride.[1]

Materials:

-

1-Aminocyclopentane Carboxylic Acid Hydrochloride

-

Valeroyl Chloride

-

A suitable base (e.g., Sodium Hydroxide)

-

A phase transfer catalyst (PTC) (e.g., Tetrabutylammonium Bromide)

-

A suitable solvent (e.g., Toluene)

-

Water

Procedure:

-

React 1-aminocyclopentane carboxylic acid hydrochloride with valeroyl chloride.[1]

-

The reaction is carried out in a biphasic system of a suitable solvent (e.g., toluene) and water.[2]

-

Use a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide to facilitate the reaction.[2]

-

Upon completion, the product, 1-veleramidocyclopentane carboxylic acid, is isolated.

Protocol 4: Synthesis of 2-(n-Butyl)-3-(2'-cyanobiphenyl-4-ylmethyl)-4-oxo-1,3-diazaspiro[4.4]non-1-ene-4-one (VII)

This protocol outlines the coupling of 1-veleramidocyclopentane carboxylic acid with 4'-aminomethyl-2-cyano biphenyl.[1][2]

Materials:

-

1-Veleramidocyclopentane Carboxylic Acid

-

4'-Aminomethyl-2-cyano biphenyl

-

An organic solvent (e.g., Toluene)

-

An acid catalyst (e.g., Methane Sulfonic Acid)

Procedure:

-

React 1-veleramidocyclopentane carboxylic acid with 4'-aminomethyl-2-cyano biphenyl in an organic solvent such as toluene.[1][2]

-

The reaction is carried out in the presence of an acid catalyst, for instance, methane sulfonic acid, without the need to activate the carboxylic acid group.[1][2]

-

The reaction yields the intermediate compound 2-(n-Butyl)-3-(2'-cyanobiphenyl-4-ylmethyl)-4-oxo-1,3-diazaspiro[4.4]non-1-ene-4-one.[1]

Protocol 5: Synthesis of Irbesartan (I)

This final step describes the conversion of the cyano intermediate to Irbesartan.[1]

Materials:

-

2-(n-Butyl)-3-(2'-cyanobiphenyl-4-ylmethyl)-4-oxo-1,3-diazaspiro[4.4]non-1-ene-4-one

-

Tributyltin Azide

-

o-Xylene

-

1N Sodium Hydroxide (NaOH)

-

3N Hydrochloric Acid (HCl)

-

o-Xylene and Isopropyl Ether for washing

-

Activated Charcoal

-

95% Ethanol for crystallization

Procedure:

-

React the intermediate from Protocol 4 with tributyltin azide in o-xylene.[1]

-

Reflux the reaction mixture for approximately 80 hours to yield crude Irbesartan.[1]

-

Treat the reaction mass with 1N NaOH.

-

Separate the aqueous and organic phases. Wash the aqueous phase with o-xylene and isopropyl ether.

-

Treat the aqueous phase with activated charcoal and filter through a hyflo bed.

-

Acidify the filtrate with 3N HCl to precipitate the product.

-

Filter the product, wash with water, and dry under vacuum at 60°C.

-

Crystallize the product from 95% ethanol to obtain pure Irbesartan.[1] A yield of 86% has been reported for this step.[1]

Quantitative Data Summary

The following table summarizes the reported yields and key reaction conditions for the synthesis of Irbesartan and its intermediates.

| Step | Starting Material(s) | Key Reagents | Solvent(s) | Temperature | Duration | Yield | Reference |

| 1 | Cyclopentanone | NaCN, NH₄Cl, aq. NH₃ | Methanol, Water | 60°C | 1-1.5 hours | - | [1],[2] |

| 2 | This compound | aq. HCl | Water | 100°C | 24 hours | - | [1],[2] |

| 3 | 1-Aminocyclopentane Carboxylic Acid HCl | Valeroyl Chloride, NaOH, PTC | Toluene, Water | - | - | - | [1],[2] |

| 4 | 1-Veleramidocyclopentane Carboxylic Acid, 4'-aminomethyl-2-cyano biphenyl | Methane Sulfonic Acid | Toluene | - | - | - | [1],[2] |

| 5 | 2-(n-Butyl)-3-(2'-cyanobiphenyl-4-ylmethyl)-4-oxo-1,3-diazaspiro[4.4]non-1-ene-4-one | Tributyltin Azide | o-Xylene | Reflux | 80 hours | 86% | [1] |

Note: "-" indicates that the specific quantitative data was not provided in the cited sources.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis of Irbesartan starting from this compound.

Figure 2: General laboratory workflow for Irbesartan synthesis.

Safety Precautions

-

Cyanide Compounds: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

-

Acid Chlorides: Valeroyl chloride is corrosive and reacts violently with water. Handle with care in a fume hood.

-

Azide Compounds: Tributyltin azide is toxic and potentially explosive. Handle with extreme caution and avoid contact with acids.

-

Solvents: Organic solvents such as dichloromethane, toluene, and o-xylene are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

This document is intended for informational purposes for qualified professionals and should not be considered a substitute for a thorough risk assessment before commencing any experimental work.

References

1-Aminocyclopentanecarbonitrile: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclopentanecarbonitrile is a valuable and versatile bifunctional building block in organic synthesis. Its structure, featuring both a primary amine and a nitrile group attached to a cyclopentane ring, allows for a diverse range of chemical transformations. This unique arrangement makes it an attractive starting material for the synthesis of a variety of complex molecules, including pharmaceutical intermediates, non-natural amino acids, and spirocyclic scaffolds. These resulting structures are of significant interest in drug discovery and development due to their potential for novel biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Application 1: Synthesis of Pharmaceutical Intermediates – The Case of Irbesartan

A prominent application of this compound is its role as a key intermediate in the synthesis of Irbesartan, an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2] The following protocols detail the synthesis of this compound and its subsequent conversion to 1-(pentanoylamino)cyclopentanecarboxylic acid, a crucial precursor to Irbesartan.[1]

Protocol 1: Synthesis of this compound[1]

This protocol describes the synthesis of this compound from cyclopentanone via a Strecker synthesis.

Experimental Procedure:

-

In a round-bottomed flask, dissolve 1.97 g of sodium cyanide in 3.9 ml of water.

-

To this solution, add a mixture of 2.33 g of ammonium chloride in 5.9 ml of water and 3.5 ml of 20% aqueous ammonia.

-

Add 3 g of cyclopentanone in 3.8 ml of methanol to the flask.

-

Stir the mixture for 1.5 hours at room temperature.

-

Heat the mixture at 60°C for 45 minutes.

-

Cool the reaction mixture to 25°C and extract several times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield this compound as an oil.

Quantitative Data:

| Parameter | Value | Reference |

| Sodium Cyanide | 1.97 g | [1] |

| Ammonium Chloride | 2.33 g | [1] |

| Cyclopentanone | 3 g | [1] |

| Reaction Time | 2.25 hours | [1] |

| Reaction Temperature | Room Temperature, then 60°C | [1] |

| Product Form | Oil | [1] |

Reaction Workflow:

Caption: Strecker synthesis of this compound.

Protocol 2: Synthesis of N-(1-cyanocyclopentyl)pentanamide[1]

This protocol details the acylation of this compound with valeroyl chloride.

Experimental Procedure:

-

Cool a solution of this compound (30.0 g) in dichloromethane (180 ml) to 10°C.

-

Add triethylamine (24 ml) to the reaction mixture and stir.

-

Add valeroyl chloride (32.8 ml) at a temperature between 5°C and 10°C.

-

Stir the reaction mixture at the same temperature for 2 hours.

-

Continue stirring at room temperature for an additional hour.

-

Add deionized water to the reaction mixture and separate the organic layer.

-

Evaporate the organic layer to dryness to obtain N-(1-cyanocyclopentyl)pentanamide as an oil.

Quantitative Data:

| Parameter | Value | Reference |

| This compound | 30.0 g | [1] |

| Valeroyl Chloride | 32.8 ml | [1] |

| Triethylamine | 24 ml | [1] |

| Dichloromethane | 180 ml | [1] |

| Reaction Time | 3 hours | [1] |

| Reaction Temperature | 5-10°C, then Room Temperature | [1] |

| Product Yield | 30.0 g (as oil) | [1] |

Logical Relationship:

Caption: Acylation of this compound.

Protocol 3: Hydrolysis to 1-(pentanoylamino)cyclopentanecarboxylic acid[1]

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid.

Experimental Procedure:

-

Mix N-(1-cyanocyclopentyl)pentanamide (30.0 g) with concentrated hydrochloric acid (30.0 ml), water (60.0 ml), and acetic acid (10.0 ml).

-

Heat the mixture at 60°C for approximately 24 hours.

-

Cool the reaction mixture to room temperature and maintain for 1 hour.

-

Filter the solid product and wash with water.

-

Dry the product in an oven under reduced pressure to give 1-(pentanoylamino)cyclopentanecarboxylic acid.

Quantitative Data:

| Parameter | Value | Reference |

| N-(1-cyanocyclopentyl)pentanamide | 30.0 g | [1] |

| Concentrated HCl | 30.0 ml | [1] |

| Acetic Acid | 10.0 ml | [1] |

| Water | 60.0 ml | [1] |

| Reaction Time | 24 hours | [1] |

| Reaction Temperature | 60°C | [1] |

| Product Yield | 24.0 g | [1] |

Overall Synthesis Pathway:

Caption: Synthesis pathway to a key Irbesartan intermediate.

Application 2: Synthesis of Non-Natural Amino Acids

This compound serves as a direct precursor to 1-aminocyclopentane-1-carboxylic acid, a non-proteinogenic α-amino acid.[3][4] Such cyclic amino acids are of great interest in medicinal chemistry as they can introduce conformational constraints into peptides, leading to enhanced biological activity and stability.

Protocol 4: Hydrolysis of this compound

This protocol outlines the acidic hydrolysis of this compound to the corresponding amino acid.

Experimental Procedure:

-

In a round-bottom flask, dissolve this compound in a 6M hydrochloric acid solution.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

-

Neutralize the solution carefully with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.

-

Filter the precipitated solid, wash with cold water and then with a small amount of ethanol.

-

Dry the product under vacuum to obtain 1-aminocyclopentane-1-carboxylic acid.